2,4-Difluoro-5-methoxyphenol
Overview
Description
It is a derivative of anisole, a naturally occurring compound found in many plants and essential oils. The presence of fluorine atoms in its structure enhances its chemical properties, making it a valuable compound for research and industrial purposes.
Preparation Methods
The synthesis of 2,4-Difluoro-5-methoxyphenol can be achieved through several methods. One common approach involves the fluorination of anisole derivatives. For instance, the use of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) has been reported to be effective for the conversion of alcohols to alkyl fluorides . Another method involves the use of organotrifluoroborate salts in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . Industrial production methods may involve large-scale chemical exchange reactions and distillation processes .
Chemical Reactions Analysis
2,4-Difluoro-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or ethers.
Scientific Research Applications
2,4-Difluoro-5-methoxyphenol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including Suzuki–Miyaura coupling.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Medicine: Research has shown potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is employed in the separation of boron isotopes, which has applications in the nuclear and military industries.
Mechanism of Action
The mechanism by which 2,4-Difluoro-5-methoxyphenol exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with other molecules .
Comparison with Similar Compounds
2,4-Difluoro-5-methoxyphenol can be compared with other similar compounds, such as:
2,4-Difluoro anisole: This compound is also used in boron isotope separation and has similar properties but lacks the hydroxyl group present in this compound.
2,4-Difluoro-6-hydroxyanisole: Another similar compound with a different position of the hydroxyl group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
2,4-difluoro-5-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBBOHLRTWLMDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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